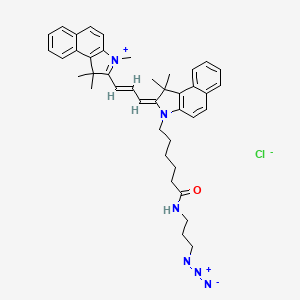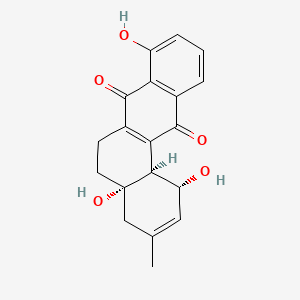
Miaosporone A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Miaosporone A is an angucyclic quinone that exhibits significant biological activities. It is known for its antimalarial activity against Plasmodium falciparum K1 and antibacterial activity against Mycobacterium tuberculosis. Additionally, this compound displays cytotoxic activities against both cancerous (MCF-7 and NCI-H187) and nonmalignant (Vero) cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Miaosporone A is typically isolated from the terrestrial actinomycete Actinomadura miaoliensis. The isolation process involves culturing the actinomycete, followed by extraction and purification using chromatographic techniques.
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions: Miaosporone A undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert this compound to its hydroquinone form.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the this compound structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nitrating agents are employed under controlled conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Miaosporone A has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying quinone chemistry and its derivatives.
Biology: Investigated for its biological activities, including antimalarial, antibacterial, and cytotoxic properties.
Medicine: Explored as a potential therapeutic agent for treating malaria, tuberculosis, and certain cancers.
Mecanismo De Acción
Miaosporone A exerts its effects through multiple mechanisms:
Antimalarial Activity: Inhibits the growth of Plasmodium falciparum by interfering with its metabolic pathways.
Antibacterial Activity: Disrupts the cell wall synthesis of Mycobacterium tuberculosis, leading to bacterial cell death.
Cytotoxic Activity: Induces apoptosis in cancer cells by generating reactive oxygen species and disrupting mitochondrial function
Comparación Con Compuestos Similares
Miaosporone A is part of a family of angucyclic quinones, which includes compounds such as:
Miaosporone B to H: These compounds share similar structures and biological activities but differ in their specific functional groups and potency.
8-Hydroxy-3-methylbenz[a]anthraquinone: Another angucyclic quinone with similar antibacterial and cytotoxic properties.
Tetrangulol: Exhibits similar biological activities but with different structural features
This compound stands out due to its potent antimalarial and antibacterial activities, making it a unique and valuable compound for scientific research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C19H18O5 |
|---|---|
Peso molecular |
326.3 g/mol |
Nombre IUPAC |
(1R,4aS,12bS)-1,4a,8-trihydroxy-3-methyl-4,5,6,12b-tetrahydro-1H-benzo[a]anthracene-7,12-dione |
InChI |
InChI=1S/C19H18O5/c1-9-7-13(21)16-15-11(5-6-19(16,24)8-9)17(22)14-10(18(15)23)3-2-4-12(14)20/h2-4,7,13,16,20-21,24H,5-6,8H2,1H3/t13-,16-,19+/m1/s1 |
Clave InChI |
IDOWIDKROXUFMT-NRXGSXMXSA-N |
SMILES isomérico |
CC1=C[C@H]([C@@H]2C3=C(CC[C@@]2(C1)O)C(=O)C4=C(C3=O)C=CC=C4O)O |
SMILES canónico |
CC1=CC(C2C3=C(CCC2(C1)O)C(=O)C4=C(C3=O)C=CC=C4O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S,3R,4S,5S,6R)-2-deuterio-2-[(2S,3R,4S,5S,6R)-2-deuterio-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12412450.png)
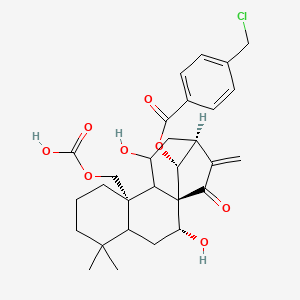
![[2-methoxy-4-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] N-methyl-N-[2-[methyl-[3-methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butanoyl]amino]ethyl]carbamate](/img/structure/B12412457.png)
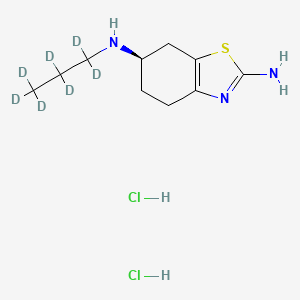

![2-[(4E,8E,12E,16E)-21-[1-[(Z)-(2,4-dioxopyrrolidin-3-ylidene)-hydroxymethyl]-5,6-dihydroxy-1,3-dimethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-2-yl]-2,6,10,14,18-pentahydroxy-5,11,17,19-tetramethylhenicosa-4,8,12,16-tetraenyl]pyrrolidine-1-carboximidamide](/img/structure/B12412482.png)
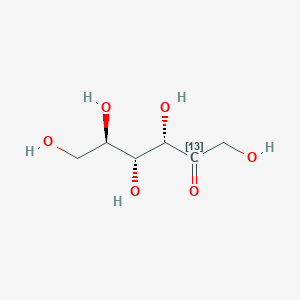
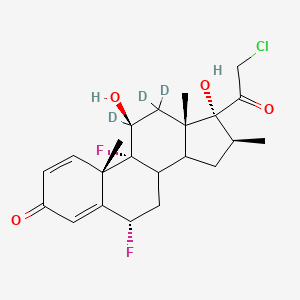

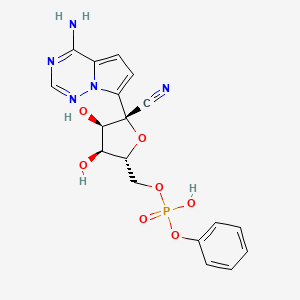

![triazanium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-[2-(11,11,12,12-tetradeuteriohexadecanoylsulfanyl)ethylamino]propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate](/img/structure/B12412520.png)
